Cas no 1247449-62-2 (1-(Pyridine-3-carbonyl)piperidin-3-amine)

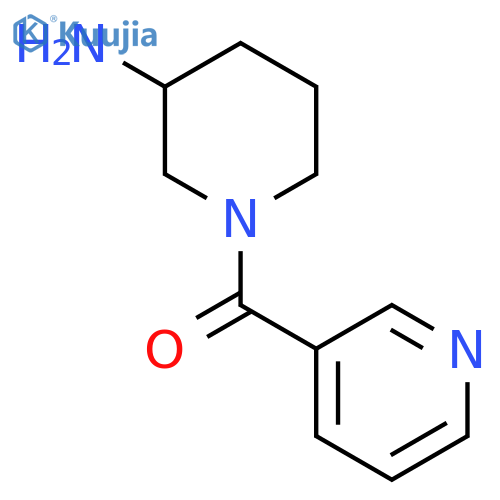

1247449-62-2 structure

商品名:1-(Pyridine-3-carbonyl)piperidin-3-amine

CAS番号:1247449-62-2

MF:C11H15N3O

メガワット:205.256302118301

CID:5046159

1-(Pyridine-3-carbonyl)piperidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-(pyridine-3-carbonyl)piperidin-3-amine

- (3-aminopiperidin-1-yl)-pyridin-3-ylmethanone

- 1-(Pyridine-3-carbonyl)piperidin-3-amine

-

- インチ: 1S/C11H15N3O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h1,3,5,7,10H,2,4,6,8,12H2

- InChIKey: WHEIYGBVGOKADD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=NC=CC=1)N1CCCC(C1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 232

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 59.2

1-(Pyridine-3-carbonyl)piperidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P140071-100mg |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 100mg |

$ 115.00 | 2022-06-03 | ||

| Life Chemicals | F1908-0963-2.5g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-0963-1g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| TRC | P140071-500mg |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 500mg |

$ 435.00 | 2022-06-03 | ||

| Life Chemicals | F1908-0963-10g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| Life Chemicals | F1908-0963-5g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| TRC | P140071-1g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 1g |

$ 680.00 | 2022-06-03 | ||

| Life Chemicals | F1908-0963-0.25g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-0963-0.5g |

1-(pyridine-3-carbonyl)piperidin-3-amine |

1247449-62-2 | 95%+ | 0.5g |

$731.0 | 2023-09-07 |

1-(Pyridine-3-carbonyl)piperidin-3-amine 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1247449-62-2 (1-(Pyridine-3-carbonyl)piperidin-3-amine) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬